Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate
Overview
Description
Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate typically involves multiple steps. One common route starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The next step involves the introduction of the sulfonyl group, which can be achieved using sulfonyl chloride reagents under basic conditions. Finally, the chlorophenoxy moiety is introduced through a nucleophilic substitution reaction with a suitable chlorophenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate involves its interaction with specific molecular targets. For instance, it may act as a monoamine oxidase inhibitor, affecting the levels of neurotransmitters such as dopamine and serotonin . The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but lacking the sulfonyl and chlorophenoxy groups.
Benzylpiperazine: Another compound with a piperidine ring, used in various pharmacological studies.
Uniqueness
Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate is unique due to the presence of the sulfonyl and chlorophenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[4-(4-benzylpiperidin-1-yl)sulfonyl-2-chlorophenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO5S/c1-27-21(24)15-28-20-8-7-18(14-19(20)22)29(25,26)23-11-9-17(10-12-23)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILBAOUQDZHIAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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